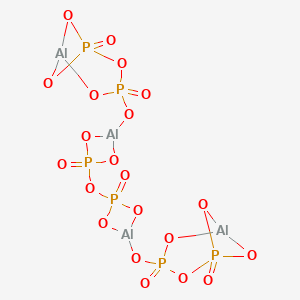Aluminum pyrophosphate
CAS No.:
Cat. No.: VC18438949
Molecular Formula: Al4O21P6
Molecular Weight: 629.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | Al4O21P6 |
|---|---|
| Molecular Weight | 629.76 g/mol |
| IUPAC Name | 3-[[2-[[4-[(1,3-dioxo-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptan-3-yl)oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-2-yl]oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-4-yl]oxy]-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptane 1,3-dioxide |
| Standard InChI | InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
| Standard InChI Key | XGFPOHQJFNFBKA-UHFFFAOYSA-B |
| Canonical SMILES | O=P12O[Al](O1)OP(=O)(O2)O[Al]3OP(=O)(O3)OP4(=O)O[Al](O4)OP5(=O)O[Al]6OP(=O)(O6)O5 |
Introduction
Chemical Composition and Structural Properties
Aluminum pyrophosphate consists of aluminum cations (Al³⁺) and pyrophosphate anions (P₂O₇⁴⁻). Its molecular formula, Al₄(P₂O₇)₃, reflects a 4:3 molar ratio of aluminum to pyrophosphate. The pyrophosphate anion comprises two phosphate tetrahedra linked by a shared oxygen atom, creating a P–O–P bridge. This structure contributes to the compound’s high thermal stability and resistance to hydrolysis in acidic environments .
Table 1: Key Physicochemical Properties of Aluminum Pyrophosphate
| Property | Value/Description |
|---|---|
| Molecular Formula | Al₄(P₂O₇)₃ |
| Molar Mass | 469.89 g/mol |
| Density | ~2.8–3.2 g/cm³ (estimated) |
| Melting Point | >1,500°C (decomposes) |
| Solubility in Water | Insoluble |
| Crystal System | Orthorhombic (hypothetical) |
Synthesis Methods
Aluminum pyrophosphate is typically synthesized through high-temperature solid-state reactions or sol-gel processes.
Solid-State Reaction
A mixture of aluminum oxide (Al₂O₃) and pyrophosphoric acid (H₄P₂O₇) is heated at 800–1,200°C in a controlled atmosphere:
This method yields a polycrystalline product but often requires prolonged heating to achieve phase purity .
Sol-Gel Synthesis
Aqueous solutions of aluminum nitrate (Al(NO₃)₃) and ammonium pyrophosphate ((NH₄)₄P₂O₇) are mixed, followed by gelation and calcination at 600–900°C. This approach produces nanostructured aluminum pyrophosphate with higher surface area, suitable for catalytic applications .
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Solid-State Reaction | High purity | Energy-intensive, coarse particles |
| Sol-Gel | Nanoscale control, high surface area | Requires precise pH control |
Chemical and Thermal Behavior
Aluminum pyrophosphate exhibits notable inertness under ambient conditions but undergoes decomposition at extreme temperatures.
Reactivity
-
Acid Resistance: Insoluble in dilute acids (e.g., HCl, H₂SO₄) but reacts with concentrated acids to form aluminum salts and phosphoric acid derivatives .
-
Alkaline Conditions: Reacts with strong bases (e.g., NaOH) to yield sodium aluminate and phosphate salts:
Thermal Decomposition
Above 1,500°C, aluminum pyrophosphate decomposes into aluminum orthophosphate (AlPO₄) and phosphorus oxides:
This property limits its use in ultra-high-temperature applications .
Applications in Industrial and Materials Science
Catalysis
Aluminum pyrophosphate serves as a support material for catalysts in hydrocarbon cracking and dehydrogenation reactions. Its high surface area and thermal stability enhance catalyst longevity .
Ceramics and Coatings
Incorporated into ceramic matrices, it improves mechanical strength and oxidation resistance. Acidic aluminum phosphate binders, related to pyrophosphate systems, are used to coat carbon materials for high-temperature stability .
Environmental Remediation
Its high affinity for heavy metals makes it effective in wastewater treatment for adsorbing contaminants like lead (Pb²⁺) and cadmium (Cd²⁺) .
| Parameter | Assessment |
|---|---|
| Oral Toxicity (LD₅₀) | >5,000 mg/kg (rat) |
| Inhalation Hazard | Moderate (particulates) |
| Environmental Persistence | Low bioaccumulation potential |
Future Research Directions
-
Crystallography: Resolving the atomic structure of crystalline aluminum pyrophosphate using advanced diffraction techniques.
-
Nanostructured Forms: Exploring sol-gel derivatives for enhanced catalytic efficiency.
-
Composite Materials: Integrating aluminum pyrophosphate into polymer-ceramic composites for aerospace applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume